molecular formula C14H16ClN3O B6130366 N-butyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

N-butyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B6130366
M. Wt: 277.75 g/mol
InChI Key: NRBBLGNKWBEXIT-UHFFFAOYSA-N
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Description

N-butyl-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride is a chemical compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

IUPAC Name

N-butyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.ClH/c1-2-3-8-15-14-13-12(16-9-17-14)10-6-4-5-7-11(10)18-13;/h4-7,9H,2-3,8H2,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBBLGNKWBEXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=NC2=C1OC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1benzofuro[3,2-d]pyrimidin-4-amine involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzofuran with appropriate amines and butylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1benzofuro[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-butyl-1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(sec-butyl)1benzofuro[3,2-d]pyrimidin-4-amine
  • N-(4-fluorophenyl)-2-methyl-benzofuro[3,2-d]pyrimidin-4-amine

Uniqueness

N-butyl-1benzofuro[3,2-d]pyrimidin-4-amine stands out due to its unique butyl group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for specific research and industrial applications .

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